N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide
Overview
Description
N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide is an organic compound with the molecular formula C12H9ClN2O2 It is characterized by the presence of a chlorophenyl group, an oxazole ring, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with acryloyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide
- N-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide
Uniqueness
N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-2-11(16)14-12-7-10(15-17-12)8-5-3-4-6-9(8)13/h2-7H,1H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFUGVOSFZTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90759318 | |
Record name | N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94937-51-6 | |
Record name | N-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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